Barbital sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5,5-diethyl-4,6-dioxo-1H-pyrimidin-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHFKWPGWBFQLN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020128 | |
| Record name | Sodium barbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS] | |
| Record name | Barbital sodium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12025 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
144-02-5 | |
| Record name | Barbital sodium [INN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium barbital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barbital sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical and Scientific Foundation of Barbital Sodium Research
Early Chemical Synthesis and Characterization of Barbituric Acid Derivatives
The journey to barbital (B3395916) sodium began with the synthesis and exploration of its parent compound, barbituric acid, and its subsequent derivatives.
Initial Synthetic Pathways of Barbituric Acid
The parent compound of the barbiturate (B1230296) class, barbituric acid, was first synthesized in 1864 by the German chemist Adolf von Baeyer. wikipedia.orgresearchgate.netmdpi.com He achieved this by condensing urea (B33335) with malonic acid. mdpi.comirapa.orgcaetainternational.com An alternative early synthesis involved the reduction of 5,5-dibromobarbituric acid (then called alloxan (B1665706) dibromide) with hydrocyanic acid or a combination of sodium amalgam and hydrogen iodide. wikipedia.org In 1879, the French chemist Édouard Grimaux improved the synthesis by using malonic acid, urea, and phosphorus oxychloride. wikipedia.org Later, diethyl malonate replaced malonic acid in the reaction with urea, which proved to be a more efficient method. wikipedia.orgias.ac.in It is noteworthy that barbituric acid itself does not possess pharmacological activity. wikipedia.orggeneral-anaesthesia.com
The origin of the name "barbituric acid" is a subject of some debate. One theory suggests it was named in honor of Saint Barbara, as the discovery may have occurred on her feast day. wikipedia.orgresearchgate.netias.ac.in Another anecdote proposes the name was a tribute to a woman named Barbara. wikipedia.orgresearchgate.netcaetainternational.com
Conrad and Guthzeit's Synthesis of Diethylbarbituric Acid
The first synthesis of what would later be known as barbital was accomplished in 1882 by Max Conrad and Max Guthzeit. nih.govuni.eduresearchgate.net They prepared 5,5-diethylbarbituric acid by reacting the silver salt of barbituric acid with ethyl iodide. nih.govuni.eduresearchgate.net Their synthesis can also be achieved by heating a mixture of urea, ethylmalonic acid, and phosphoryl chloride. zenodo.org Despite this chemical achievement, the physiological properties of this compound remained unexplored for two decades. uni.edu
Fischer and von Mering's Independent Synthesis and Introduction of Barbital
In 1902, German chemists Emil Fischer and Joseph von Mering independently synthesized diethylbarbituric acid. wikidoc.orgwikipedia.org Their work was driven by the hypothesis that the presence of ethyl groups was crucial for hypnotic action. wikipedia.org They prepared and tested several compounds, including diethylacetyl urea and dipropylmalonyl urea, and found that diethylbarbituric acid (barbital) possessed potent sleep-inducing properties in dogs. wikipedia.orgwikipedia.org They published their findings in 1903 and the compound was subsequently marketed by the Bayer company. wikidoc.orgwikipedia.org
Nomenclature Evolution: From "Veronal" to "Barbital" and "Barbital Sodium"
Fischer and von Mering's newly discovered hypnotic was initially marketed under the trade name "Veronal". wikidoc.orgwikipedia.org It is suggested that von Mering named it after the Italian city of Verona, which he considered a place of peace and tranquility. ias.ac.ingeneral-anaesthesia.comnih.gov The soluble salt of the compound was marketed by the Schering company as "Medinal". wikidoc.orgwikipedia.org
The name "barbital" became more prevalent as a result of economic and political shifts during World War I. nih.gov In the United States, the Trading with the Enemy Act of 1917 allowed for the manufacturing of German-patented products with modified generic names. nih.gov Consequently, the American Medical Association adopted the name "barbital". nih.gov In the United Kingdom, a similar process led to the adoption of the name "barbitone". nih.gov The sodium salt is referred to as this compound or sodium diethylbarbiturate. wikipedia.org
Pioneering Investigations into the Pharmacological Properties of Early Barbiturates
The introduction of barbital spurred further research into the pharmacological effects of this new class of compounds, particularly focusing on how their chemical structure influenced their activity.
Exploration of Structure-Activity Relationships in Initial Barbiturate Analogs
Early research quickly established that the pharmacological activity of barbiturates was intrinsically linked to the nature of the substituent groups at the C-5 position of the barbituric acid ring. mdpi.comresearchgate.net Barbituric acid itself is not pharmacologically active due to its low lipophilicity. nih.gov The di-substitution at the C-5 position is a key feature for central nervous system (CNS) activity. researchgate.net
Fischer and von Mering's initial investigations with barbital analogs laid the groundwork for understanding these relationships. nih.gov They synthesized and tested around 18 early analogs. nih.gov The general principles derived from these and subsequent studies indicated that:
Lipid Solubility is Crucial : For a barbiturate to exert its effects on the CNS, it must be able to cross the blood-brain barrier. This requires a sufficient degree of lipid solubility. youtube.com
Side Chains at C-5 : The length and structure of the alkyl or aryl groups at the C-5 position are critical determinants of potency and duration of action. youtube.com Increasing the size of these groups generally increases lipid solubility and hypnotic effect up to a certain point (typically a total of 6 to 10 carbon atoms between the two side chains). uni.eduyoutube.com
Branching and Unsaturation : Branched-chain isomers were found to be more active and have a shorter duration of action than their straight-chain counterparts. youtube.com The introduction of unsaturation (e.g., allyl or cycloalkenyl groups) also tended to increase potency compared to saturated analogs with the same number of carbon atoms. youtube.com
Aromatic Substituents : The presence of an aromatic (phenyl) group at C-5, as seen in the later synthesized phenobarbital (B1680315), was found to be more potent than aliphatic substituents with a similar number of carbons. nih.govyoutube.com
Polar Substituents : Introducing polar groups (like -OH, -COOH) into the C-5 side chains decreases lipid solubility and, consequently, potency. youtube.com
Substitution on Nitrogen : Methylation of one of the nitrogen atoms in the ring can alter the onset of action. slideshare.net
Thiobarbiturates : Replacing the oxygen atom at the C-2 position with a sulfur atom, creating a thiobarbiturate, results in a more rapid onset and shorter duration of action due to increased lipid solubility. nih.govyoutube.com
Early Electro-Physiological Studies in Animal Models
Detailed electro-physiological studies specifically focusing on this compound in animal models from the early 20th century are not extensively documented in readily available scientific literature. Research from that period often lacked the specificity and advanced techniques of modern neurophysiology. However, general electrophysiological effects were observed for the barbiturate class of drugs.
Early research indicated that barbiturates act as depressants of the central nervous system (CNS). ahajournals.org Studies on the broader class of barbiturates, which includes barbital, have shown that these compounds impact neuronal activity by interacting with neurotransmitter receptors. nzdr.ru While specific early studies on this compound are scarce, later research on other barbiturates like pentobarbital (B6593769) and phenobarbital in animal models, such as cats and rats, provided insights into the general mechanisms of this drug class. oup.com These studies revealed that barbiturates could alter neuronal signaling and responsiveness to stimuli. For example, in cats under pentobarbital anesthesia, neuronal activity in the thalamus was characterized by bursting patterns during sleep-like states. researchgate.net It is understood that barbiturates, as a class, enhance the action of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the CNS, which leads to a decrease in neuronal excitability. mdpi.com They achieve this by binding to GABA-A receptors, which increases chloride ion flux and results in hyperpolarization of the postsynaptic neuron, thus causing CNS depression. scribd.com
The Role of this compound in the Historical Trajectory of Neuropharmacology
The introduction of barbital, the first clinically used barbiturate, marked a significant turning point in the history of neuropharmacology. squarespace.com Before its advent, the options for treating neurological and psychiatric conditions were limited and often ineffective, with substances like bromides, paraldehyde, and chloral (B1216628) hydrate (B1144303) being the primary agents used for sedation and sleep induction. nih.gov The synthesis of barbital, or diethyl-barbituric acid, and its subsequent introduction to the market in 1904, heralded a new era in the pharmacological management of these disorders. researchgate.netsquarespace.com
Impact on the Development of Central Nervous System Depressant Research
The arrival of barbital fundamentally changed the landscape of central nervous system (CNS) depressant research. researchgate.net It was one of the first pharmacological tools that demonstrated genuine efficacy in managing conditions like severe neuroses and psychoses. nih.gov The success of barbital as a sedative and hypnotic spurred further investigation into the chemical structure and physiological effects of this new class of compounds.
The mechanism of action, though not fully understood at the time, was observed to be a general depression of the CNS. ahajournals.org This led to a focused effort to understand how chemical substances could modulate brain function to produce sedation, hypnosis, and anesthesia. Barbital and its successors became essential tools for researchers exploring the neurochemical basis of consciousness, sleep, and seizure activity. The study of barbiturates played a crucial role in the eventual characterization of the GABA-A receptor complex, a cornerstone of modern neuropharmacology. nzdr.ru The dose-dependent effects of barbiturates, ranging from mild sedation to anesthesia, provided a model for studying the continuum of CNS depression. annualreviews.org
Proliferation of Barbiturate Synthesis and Research in the Early 20th Century
The clinical success of barbital, marketed as Veronal, directly led to a massive expansion in the synthesis and investigation of related compounds. sci-hub.se Recognizing the therapeutic potential and the possibility of improving upon the original compound, chemists and pharmacologists began to create numerous derivatives. In the initial years of the 20th century, over 2,500 barbiturates were synthesized. nih.gov
This proliferation was driven by the desire to create compounds with different durations of action, potencies, and therapeutic profiles. Researchers systematically modified the core barbituric acid structure, particularly at the C-5 position, to produce a wide array of derivatives. This led to the introduction of other significant barbiturates such as phenobarbital in 1912, which was found to have potent anticonvulsant properties. annualreviews.org The subsequent development of intravenous formulations of barbiturate sodium salts, like sodium amobarbital and sodium pentobarbital in the late 1920s, further expanded their use into the field of anesthesia. researchgate.net This period of intense research and synthesis firmly established barbiturates as a dominant class of drugs for a variety of neurological and psychiatric applications for the first half of the 20th century. oup.com Of the vast number of barbiturates created, around 50 found their way into clinical use.
Interactive Data Tables
Table 1: Key Milestones in Early Barbiturate History
| Year | Event | Significance |
| 1864 | Adolf von Baeyer synthesizes barbituric acid. | Foundation for the development of barbiturate drugs. nih.gov |
| 1903 | Emil Fischer and Joseph von Mering synthesize barbital. | First therapeutically active barbiturate created. sci-hub.se |
| 1904 | Barbital is introduced to the market as Veronal. | Marks the clinical beginning of barbiturate therapy. researchgate.net |
| 1912 | Phenobarbital is synthesized and introduced. | Second major barbiturate, effective for epilepsy. annualreviews.org |
| 1920s-1950s | Peak use of barbiturates as sedatives and hypnotics. | Became the primary treatment for anxiety and insomnia. researchgate.net |
Table 2: Proliferation of Barbiturate Synthesis
| Statistic | Value | Source |
| Number of Barbiturates Synthesized (Early 20th Century) | > 2,500 | nih.gov |
| Number of Barbiturates Used Clinically | ~ 50 | |
| Key Early Barbiturates | Barbital, Phenobarbital, Amobarbital, Pentobarbital | researchgate.net |
2.2.3. Modulation of Synaptic Transmission and Input Conductance in Specific Brain Regions
Molecular Interactions with Gamma-Aminobutyric Acid (GABA) Receptor Complexes
Barbital (B3395916) sodium's interaction with the GABA-A receptor-ionophore complex is a key aspect of its mechanism of action. drugbank.com The GABA-A receptor is a ligand-gated ion channel that, upon activation, becomes permeable to chloride ions, leading to hyperpolarization of the neuron and reduced excitability. wikipedia.orgwikipedia.org
Allosteric Modulation of GABA-A Receptors
Barbital sodium acts as a positive allosteric modulator of GABA-A receptors. drugbank.comfrontiersin.orgwikipedia.org This means it binds to a site on the receptor that is distinct from the GABA binding site. wikipedia.org This binding enhances the effect of GABA, but this compound does not activate the receptor on its own at lower concentrations. wikipedia.org The binding of this compound makes the GABA-A receptor more responsive to GABA, potentiating the inhibitory effects of the neurotransmitter. wikipedia.org This allosteric modulation is a characteristic feature of barbiturates and distinguishes their action from that of benzodiazepines, which also bind to a separate allosteric site on the GABA-A receptor. drugbank.comwikipedia.org
Kinetic Analysis of Chloride Ion Channel Gating and Open Time Duration
A defining feature of this compound's action on the GABA-A receptor is its effect on the kinetics of the associated chloride ion channel. Research has shown that barbiturates, including this compound, increase the duration for which the chloride channel remains open when GABA is bound. news-medical.netdrugbank.comnih.gov This prolonged opening allows a greater influx of chloride ions into the neuron. news-medical.net
Single-channel recordings have provided detailed insights into this mechanism. The GABA-A receptor channel exhibits multiple open states with different durations. acnp.org Barbiturates increase the average duration of these channel openings without altering the conductance of the channel itself. umich.eduumich.edu This contrasts with benzodiazepines, which increase the frequency of channel opening rather than the duration. wikipedia.orgnih.gov The ability of barbiturates to directly affect the gating of the chloride channel, even in the absence of GABA at higher concentrations, further underscores their distinct modulatory role. acnp.org
| Modulator Class | Effect on Channel Opening | Primary Kinetic Change |
|---|---|---|
| Barbiturates (e.g., this compound) | Increases duration of opening. news-medical.netdrugbank.comnih.gov | Prolonged channel open time. umich.eduumich.edu |
| Benzodiazepines | Increases frequency of opening. wikipedia.orgnih.gov | More frequent channel opening events. |
Specificity of this compound Binding Sites on the GABA-A Receptor
The binding site for barbiturates on the GABA-A receptor is distinct from the binding sites for GABA and benzodiazepines. wikipedia.org While the precise location is complex and can involve multiple subunits, research suggests that the transmembrane domains (TMDs) of the GABA-A receptor subunits are crucial for barbiturate (B1230296) binding. frontiersin.orgplos.org Specifically, interfaces between different subunits within the TMD have been identified as potential binding sites. frontiersin.org For instance, studies have pointed to interfaces such as β+/α− and γ+/β− as being involved in barbiturate binding. frontiersin.org The specificity of this binding site contributes to the unique pharmacological profile of barbiturates compared to other GABA-A receptor modulators.
Influence on Neuronal Excitability and Network Dynamics
Mechanisms of Neuronal Membrane Hyperpolarization
The primary mechanism by which this compound reduces neuronal excitability is through hyperpolarization of the neuronal membrane. wikipedia.org By enhancing the influx of negatively charged chloride ions through GABA-A receptor channels, this compound makes the inside of the neuron more negative relative to the outside. news-medical.netwikipedia.org This change in membrane potential, known as hyperpolarization, moves the neuron further away from the threshold required to fire an action potential. wikipedia.org As a result, a stronger excitatory stimulus is needed to depolarize the neuron sufficiently to trigger a nerve impulse. wikipedia.org This stabilization of the membrane potential below the firing threshold is a key element of the central nervous system depression caused by this compound. news-medical.net
| Mechanism | Molecular Target | Effect | Consequence |
|---|---|---|---|
| Allosteric Modulation | GABA-A Receptor | Enhances GABA's effect. drugbank.comwikipedia.org | Increased inhibitory neurotransmission. |
| Chloride Channel Gating | GABA-A Receptor Chloride Channel | Prolongs channel open time. news-medical.netdrugbank.comnih.gov | Increased chloride ion influx. news-medical.net |
| Inhibitory Postsynaptic Currents | Postsynaptic Neuron | Increases IPSC amplitude and duration. nih.gov | Enhanced synaptic inhibition. |
| Neuronal Excitability | Neuronal Membrane | Causes hyperpolarization. wikipedia.org | Decreased likelihood of action potential firing. wikipedia.org |
Effects on Basal Neuronal Firing Rates and Action Potential Propagation
This compound, as a member of the barbiturate class, exerts profound effects on the fundamental electrical properties of neurons, primarily by decreasing their excitability. This leads to a significant reduction in basal neuronal firing rates and an impedance of action potential propagation. The principal mechanism involves the modulation of inhibitory neurotransmission, supplemented by direct actions on various voltage-gated ion channels.
The primary action of barbiturates is the depression of the central nervous system, achieved by stimulating the brain's main inhibitory neurotransmitter system, the γ-aminobutyric acid (GABA) system. news-medical.net this compound binds to the GABA-A receptor, which is a ligand-gated chloride ion channel. cymitquimica.compatsnap.com This binding potentiates the effect of GABA by increasing the duration for which the chloride channel remains open. news-medical.netnih.gov The resulting influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane. patsnap.com This hyperpolarized state moves the neuron's membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability and decreasing the frequency of spontaneous firing. patsnap.comacnp.org
Beyond its interaction with the GABAergic system, this compound and other barbiturates can directly influence the channels responsible for the initiation and propagation of the action potential itself. patsnap.com An action potential is a rapid rise and fall in the membrane potential, which propagates along the neuron's axon to transmit signals. wikipedia.org This process is heavily dependent on the sequential opening and closing of voltage-gated sodium (Na+) and potassium (K+) channels. wikipedia.org
Research indicates that some barbiturates can directly block voltage-gated sodium channels. patsnap.com These channels are critical for the depolarization phase, the initial rapid upstroke of the action potential. wikipedia.org By inhibiting these channels, this compound can reduce the likelihood of a neuron initiating an action potential and can also impede its propagation along the axon. patsnap.com
Studies using animal models have provided direct evidence of these effects. For instance, barbiturates have been shown to decrease the rate of spontaneous neuronal activity. scirp.org In studies on Aplysia neurons, barbiturates were found to depress both chloride-dependent inhibitory responses and excitatory responses. nih.gov The cumulative effect of enhancing inhibition and directly suppressing the machinery of the action potential results in a powerful depression of neuronal activity, manifesting as a lowered basal firing rate and diminished propagation of nerve impulses. news-medical.netpatsnap.com
The table below summarizes the key neuropharmacological actions of barbiturates like this compound on neuronal electrical activity.
Table 1: Summary of this compound's Effects on Neuronal Excitability
| Molecular Target | Mechanism of Action | Consequence on Neuronal Activity |
|---|---|---|
| GABA-A Receptor | Potentiates GABA by prolonging the opening of chloride (Cl-) channels. news-medical.netnih.gov | Hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. patsnap.com |
| Voltage-Gated Sodium Channels | Direct blockade of the channels. patsnap.com | Reduced likelihood of action potential initiation and impeded propagation along the axon. patsnap.com |
| Voltage-Gated Calcium Channels | Inhibition of N-type channels. acnp.org | Decreased release of excitatory neurotransmitters from presynaptic terminals. acnp.org |
Interactions with Other Neurotransmitter Systems
Beyond its well-documented effects on the GABAergic system, this compound interacts with other neurotransmitter systems, primarily through the inhibition of excitatory neurotransmitter release and the modulation of ion channels independent of GABA receptors. mhmedical.comacnp.org
Inhibition of Excitatory Neurotransmitter Release (e.g., Acetylcholine (B1216132), Norepinephrine)
Studies have demonstrated that barbiturates inhibit the release of acetylcholine, and the cortex is more sensitive to this effect than the striatum. annualreviews.org The potency of different anesthetic barbiturates in inhibiting ACh release correlates with their lipid solubility. annualreviews.org For instance, pentobarbital (B6593769) has been shown to be a more potent inhibitor of ACh release than of NE release. annualreviews.org However, it's noteworthy that at lower concentrations, pentobarbital can paradoxically enhance the resting and stimulated release of ACh from brain tissue, while higher concentrations lead to inhibition. annualreviews.org Patch clamp studies on nicotinic acetylcholine receptor channels have shown that both pentobarbital and barbital cause channel events to occur in bursts and decrease the duration of openings within a burst. researchgate.netnih.govsemanticscholar.org
Similarly, barbiturates inhibit the release of norepinephrine (B1679862). annualreviews.org Research using rat striatal slices has shown that anesthetic barbiturates produce a concentration-dependent inhibition of K+-evoked norepinephrine and dopamine (B1211576) release. nih.gov This effect also correlates with the lipid solubility of the barbiturate. nih.gov In the medial preoptic area of the rat, pentothis compound has been observed to cause a significant decrease in norepinephrine release, which is thought to be related to its anesthetic effect. nih.gov The inhibition of norepinephrine release is believed to occur via an interaction with P/Q-type voltage-sensitive Ca2+ channels. nih.gov
Interactive Table: this compound's Inhibition of Excitatory Neurotransmitter Release
| Neurotransmitter | Brain Region Studied | Key Findings | Citations |
|---|---|---|---|
| Acetylcholine | Cortex, Striatum | Inhibition of release is more potent in the cortex. Potency correlates with lipid solubility. Low concentrations may enhance release. | mhmedical.comannualreviews.org |
| Norepinephrine | Striatum, Medial Preoptic Area | Concentration-dependent inhibition of K+-evoked release. Correlates with lipid solubility. Mediated by P/Q-type VSCCs. | annualreviews.orgnih.govnih.gov |
Potential Modulation of Voltage-Gated Ion Channels Independent of GABA Receptors
This compound's influence extends to the direct modulation of various voltage-gated ion channels, an action that is independent of its effects on GABA receptors. acnp.org This includes interactions with voltage-gated sodium (Na+), calcium (Ca2+), and potassium (K+) channels. acnp.org
Voltage-Gated Sodium Channels: While not considered the primary target for the CNS depressant actions of barbiturates, some effects on voltage-gated Na+ channels have been observed. acnp.org Anticonvulsant barbiturates like phenobarbital (B1680315) can limit the extremely high-frequency firing of neurons, an effect likely involving these channels. acnp.org Studies on the amphibian node of Ranvier have shown that barbiturates can shift the voltage dependence of inactivation in the hyperpolarizing direction and produce a frequency-dependent block of sodium channels. nih.gov
Voltage-Gated Calcium Channels: Barbiturates inhibit multiple types of voltage-gated Ca2+ channels. acnp.org This inhibition is a likely contributor to the reduction of presynaptic neurotransmitter release. acnp.orgnih.gov Specifically, neuronal N-type and P/Q-type calcium channels are sensitive to barbiturates. acnp.orgnih.gov The inhibition of these channels is thought to be a key mechanism behind the reduced output of excitatory transmitters at certain synapses. acnp.orgnih.gov Studies have shown that barbiturates reduce inward calcium current and accelerate calcium current inactivation. nih.gov
Interactive Table: Modulation of Voltage-Gated Ion Channels by this compound
| Ion Channel Type | Effect of this compound | Functional Consequence | Citations |
|---|---|---|---|
| Voltage-Gated Sodium (Na+) Channels | Limits high-frequency firing, shifts voltage dependence of inactivation | Contributes to anticonvulsant effects | acnp.orgnih.gov |
| Voltage-Gated Calcium (Ca2+) Channels (N-type, P/Q-type) | Inhibition of Ca2+ influx, accelerated inactivation | Reduction of presynaptic neurotransmitter release | acnp.orgnih.govnih.govnih.gov |
| Voltage-Gated Potassium (K+) Channels | Inhibition at high concentrations | Potential for increased excitability, opposing the primary depressant effect | acnp.org |
Pharmacokinetic and Biotransformation Investigations of Barbital Sodium in Animal Models
Absorption and Distribution Kinetics in Preclinical Species
The movement of barbital (B3395916) sodium into and throughout the biological systems of preclinical species is governed by its physicochemical properties, particularly its low lipid solubility, and the route of administration.
The systemic bioavailability of barbital shows significant variation depending on the administration route. Following oral administration in rabbits, barbital is reported to be completely absorbed from the gastrointestinal tract. auckland.ac.nz Studies have demonstrated a systemic availability of approximately 99% for oral barbital in this species, indicating minimal first-pass metabolism. auckland.ac.nz
In contrast, the intraperitoneal (IP) route results in substantially lower absorption. In rats, the absorption of barbital after IP administration was found to be only about 57.4%. nih.gov This incomplete absorption from the peritoneal cavity is attributed to the compound's low lipid-water partition co-efficient, which limits its ability to passively diffuse across biological membranes. nih.gov While intraperitoneal administration often leads to more rapid absorption than oral routes for many compounds, the low lipophilicity of barbital presents a significant barrier to its uptake into systemic circulation via this path. nih.govnih.gov
| Administration Route | Animal Model | Systemic Bioavailability / Absorption (%) | Reference |
|---|---|---|---|
| Oral | Rabbit | ~99% | auckland.ac.nz |
| Intraperitoneal (IP) | Rat | ~57.4% | nih.gov |
Barbital exerts its primary pharmacological effects on the central nervous system (CNS), which necessitates its passage across the blood-brain barrier (BBB). youtube.com Studies confirm that barbital effectively distributes into the CNS. Research involving direct intracerebroventricular (ICV) administration in rats has demonstrated centrally mediated effects, confirming the compound's activity within the brain. researchgate.net
However, the rate of entry for some barbiturates into the brain can be relatively slow. Studies on the related compound, phenobarbital (B1680315), have shown that it distributes much more slowly to the brain compared to other tissues like the liver and kidneys. nih.gov The distribution across the BBB is a complex process, and for barbiturates, it is influenced by factors such as lipid solubility and the dynamic nature of the barrier itself. nih.govnih.gov
Once in systemic circulation, barbital distributes to various peripheral tissues. Studies using radiolabeled [2-14C]barbital in mice after oral administration have shown its distribution into tissues including skeletal muscle. nih.gov In these studies, tissue-to-plasma concentration ratios were analyzed to understand its disposition. nih.gov
Metabolic Pathways and Enzyme Induction
The biotransformation and potential for enzyme induction are critical aspects of a drug's pharmacokinetic profile. Barbital is notable among barbiturates for its limited metabolism.
Unlike many other barbiturates that are extensively metabolized by the liver, barbital undergoes very limited biotransformation. auckland.ac.nzru.nl The primary mechanism of elimination for barbital is renal excretion of the unchanged parent drug. auckland.ac.nz In studies conducted in rabbits, it was found that approximately 80% of an administered dose of barbital was excreted in the urine as the unchanged drug. auckland.ac.nz This indicates that hepatic metabolism, which for other drugs typically involves Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation) reactions, plays a minor role in the clearance of barbital. auckland.ac.nzdrugs.commerckvetmanual.com The low lipid solubility of barbital not only affects its absorption but also makes it a poor substrate for the hepatic microsomal enzymes that metabolize more lipophilic compounds. auckland.ac.nz
Barbiturates as a class are well-known inducers of hepatic cytochrome P450 (CYP) enzymes. nih.gov Phenobarbital, for instance, is a classic inducer of multiple CYP isozymes, including CYP2B, CYP2C, and CYP3A families. mdpi.comresearchgate.net This induction can significantly alter the metabolism of co-administered drugs. nih.govnih.gov
However, the inductive effects of barbital appear to be distinct and less pronounced than those of phenobarbital. While one study in rats reported that barbital produced some level of microsomal induction, another investigation using primary cultured rat hepatocytes found that barbital, unlike phenobarbital and other derivatives, did not increase the content of microsomal CYP3A. nih.govnih.gov This suggests that barbital's capacity for enzyme induction is not as robust or broad as that of more lipid-soluble barbiturates. nih.gov The differences in inductive potential highlight the importance of chemical structure in determining the interaction of barbiturates with hepatic enzyme systems. nih.gov
| Compound | Animal Model | Effect on CYP Isozymes | Reference |
|---|---|---|---|
| Barbital | Rat (Hepatocytes) | Did not increase CYP3A content | nih.gov |
| Barbital | Rat (in vivo) | Produced microsomal induction | nih.gov |
| Phenobarbital | Bovine (Liver) | Induced CYP2B, CYP2C, CYP3A, CYP2E1 | mdpi.com |
| Phenobarbital | General | Induces CYP1A2, CYP2C9, CYP2C19, CYP3A4 | nih.gov |
Formation and Fate of Active and Inactive Metabolites
A distinguishing feature of barbital compared to many other barbiturates is its limited biotransformation. While most barbiturates are metabolized by the liver to form more polar, inactive metabolites, barbital is largely resistant to metabolic alteration in the body.
Research indicates that barbital is not significantly oxidized by liver microsomal enzyme preparations. This resistance to metabolism is a key factor contributing to its long duration of action and its primary route of elimination. Unlike barbiturates such as phenobarbital, which undergoes hydroxylation and glucuronidation, barbital does not appear to form significant quantities of active or inactive metabolites. Its chemical stability means that the parent compound is the primary active agent, and its clearance from the body is not dependent on hepatic enzyme activity to the same extent as other barbiturates. The pharmacological activity of barbital is therefore terminated almost exclusively by its excretion from the body.
Elimination Characteristics
The elimination of barbital from the body is characterized by its heavy reliance on renal excretion and a correspondingly long elimination half-life.
Renal Excretion of Unchanged Compound and Metabolites
The primary route of elimination for barbital is through the kidneys, with the vast majority of the drug being excreted in the urine as the unchanged parent compound. This is in contrast to more lipophilic barbiturates, for which metabolism is the main elimination pathway and renal clearance of the unchanged drug is a minor route. nih.gov
Studies in dogs have shown that barbital is filtered at the glomerulus and subsequently undergoes passive reabsorption in the renal tubules. The ratio of barbital clearance to creatinine (B1669602) clearance in dogs was found to be approximately 0.09 to 0.14, indicating significant tubular reabsorption. scispace.comnih.gov The degree of reabsorption and, consequently, the rate of excretion can be influenced by urinary flow rate and pH. scispace.com Because barbital is not significantly metabolized, the excreted substance is almost entirely the active, unchanged drug.
For comparison, approximately 25% of a phenobarbital dose is excreted unchanged in the urine.
Determination of Elimination Half-Life in Rodent and Other Mammalian Models
Barbital is classified as a long-acting barbiturate (B1230296), which is reflected in its prolonged elimination half-life. However, specific half-life values for barbital in commonly used animal models are not extensively reported in recent literature. For comparative purposes, the elimination half-lives of the related long-acting barbiturate, phenobarbital, have been well-documented in several species and show significant variability.
| Animal Model | Barbiturate Analog | Elimination Half-Life (Hours) | Reference |
|---|---|---|---|
| Dog | Phenobarbital | 54 - 72 | |
| Dog | Phenobarbital | 70 - 94 | nih.gov |
| Cat | Phenobarbital | 59 - 76 | frontiersin.org |
| Goat | Phenobarbital | 3.8 - 4.0 | researchgate.net |
| Immature Mouse | Phenobarbital | 15.8 | nih.gov |
Comparative Pharmacokinetics Among Barbiturate Analogs
The pharmacokinetic profiles of barbiturates can vary significantly among different analogs and across different animal species. These differences are often linked to the physicochemical properties of the compounds, such as lipophilicity, and physiological differences between species.
Species-Specific Differences in Pharmacokinetic Parameters
Significant species-specific differences in the handling of barbiturates are well-documented. These variations can be attributed to differences in metabolic rates, liver enzyme activity, body composition, and renal function. researchgate.net
For instance, the elimination half-life of phenobarbital shows considerable variation across species. In dogs, the half-life is reported to be between 54 and 94 hours, and it is similarly long in cats. nih.govfrontiersin.org However, in goats, the half-life is dramatically shorter, at approximately 4 hours, which is attributed to a much higher clearance rate. researchgate.net Such differences highlight the challenges in extrapolating pharmacokinetic data from one species to another. The rate of elimination for a series of barbiturates in rats was found to be dependent on the lipophilicity of the compounds. nih.gov
Gender can also be a source of pharmacokinetic variability within a single species. Studies in rats have shown that the serum half-life of heptabarbital (B1195907) is significantly shorter in males (around 10 minutes) compared to females (around 90 minutes), leading to a much longer duration of effect in female rats.
Comparative Analysis of Metabolic Saturation and Non-Linear Kinetics
The processes of drug metabolism and transport can be saturable, leading to non-linear or dose-dependent pharmacokinetics. This means that an increase in dose may lead to a disproportionate increase in plasma concentration and duration of effect. This phenomenon is typically observed when a metabolic pathway or transport system becomes overwhelmed at higher drug concentrations.
For some barbiturates, non-linear kinetics have been observed. For example, thiopental (B1682321) exhibits first-order kinetics at low doses, but can display non-linear kinetics during high-dose or prolonged infusions due to the saturation of metabolic enzyme systems. Similarly, pentobarbital (B6593769) has been shown to display non-linear, dose-dependent kinetics in rabbits, where higher doses lead to a decrease in the rate of elimination, possibly due to the drug's own effects on the circulatory system, which in turn impairs metabolic processes. nih.gov
In the case of barbital, non-linear kinetics due to metabolic saturation are less likely, given its minimal metabolism. However, saturation could potentially occur in its renal tubular reabsorption. A study in dogs found that the ratio of barbital clearance to filtration rate remained constant across a wide range of doses (5 to 250 mg/kg), suggesting that its renal handling follows linear kinetics within this dosage range. scispace.com This indicates that, unlike some of its more extensively metabolized analogs, barbital's elimination kinetics are less likely to be dose-dependent.
Methodological Approaches in Pharmacokinetic Studies in Animal Models
Pharmacokinetic studies in animal models are fundamental to characterizing how a substance is absorbed, distributed, metabolized, and excreted (ADME). These studies provide critical data that bridge the gap between early drug discovery and clinical applications. For barbital sodium, animal models such as rats and mice are commonly employed to elucidate its pharmacokinetic profile. The design of these studies involves precise administration, systematic sample collection, and sophisticated analytical techniques to quantify the drug and its metabolites over time. criver.comcriver.com The data generated are essential for constructing concentration-time curves, which in turn are used to calculate key pharmacokinetic parameters like half-life, clearance, and volume of distribution. ru.nl
ADME studies are designed to provide a quantitative understanding of the fate of a drug in a biological system. criver.com A common and powerful technique in these studies is the use of radiolabeled compounds. For instance, studies on barbital have utilized [2-14C]barbital to trace its path through the body after administration. nih.gov This approach allows for a comprehensive mass balance analysis, determining the routes and rates of elimination of the parent drug and its metabolites. ijsra.net
Absorption: To study absorption, the compound is often administered orally via gavage to animal models like rats or mice. nih.govresearchgate.net Researchers then measure the rate of gastric emptying by assessing the amount of the compound remaining in the gastrointestinal tract at various time points. nih.gov This provides insight into how quickly the drug becomes available for absorption into the bloodstream.
Distribution: Following absorption, the distribution of this compound is investigated by collecting various tissues (e.g., skeletal muscle, liver, brain) and plasma at sequential time points. nih.govwuxiapptec.combioivt.com The concentration of the compound in each tissue is measured and often compared to the plasma concentration, yielding tissue-to-plasma concentration ratios. nih.gov These ratios help identify potential target tissues for therapeutic action or toxicity and determine the extent of drug distribution throughout the body. nih.gov Techniques like Quantitative Whole-Body Autoradiography (QWBA) can also be used with radiolabeled compounds to visually and quantitatively map the distribution across the entire animal. criver.com
Metabolism and Excretion: To investigate metabolism and excretion, animal models are housed in individual metabolism cages that allow for the separate collection of urine and feces over an extended period. fda.gov By analyzing the radioactivity in the collected excreta, researchers can determine the primary routes of elimination. ijsra.net For compounds where biliary excretion is suspected to be a significant pathway, surgical models such as bile duct cannulation in rats may be employed. criver.comwuxiapptec.com This procedure allows for the direct collection of bile, providing definitive information on the extent of biliary excretion versus other routes. criver.com The analysis of these biological samples helps to identify and quantify metabolites, completing the ADME profile. researchgate.net
The data collected from these experimental designs are often analyzed using pharmacokinetic models. For many barbiturates, a two-compartment model is sufficient to describe the bi-exponential decline of drug concentration in plasma over time, representing an initial distribution phase followed by a slower elimination phase. ru.nl
Accurate monitoring of drug concentrations in biological fluids is the cornerstone of pharmacokinetic analysis. In animal models like rats, this process involves carefully planned blood sampling strategies and highly sensitive analytical methods. nih.gov
Blood Sampling: Blood samples are collected serially at specific time points following drug administration to construct a plasma concentration-time curve. nih.gov The number of animals required depends on the species; for small rodents like mice and rats where sample volume is limited, a larger number of animals may be needed, with groups of animals used for each time point. fda.gov Common blood collection techniques include sampling from the submandibular vein, retro-orbital sinus, or via cardiac puncture for a terminal sample. nih.goveinsteinmed.edu The collected whole blood is then processed, typically by centrifugation, to obtain plasma or serum for analysis.
Analytical Techniques: The quantification of this compound in complex biological matrices like plasma, blood, and tissue homogenates requires specific and sensitive analytical methods. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are frequently used separation techniques. ijsra.net When coupled with mass spectrometry (MS), these methods (LC-MS and GC-MS) offer high sensitivity and specificity for accurately determining drug concentrations, even at low levels. nih.gov
Before analysis, samples often undergo a preparation step to remove interfering substances and concentrate the analyte. nih.gov Techniques such as liquid-phase microextraction (LPME) have been developed to efficiently extract barbiturates from biological samples, ensuring a clean sample for injection into the analytical instrument. researchgate.netnih.gov The validation of these bioanalytical methods is critical to ensure the accuracy and reliability of the pharmacokinetic data. nih.gov
Below is an example of data obtained from the analysis of barbital concentrations in rat biological samples two hours after oral administration.
| Sample Matrix | Barbital Concentration (Rat 1) | Barbital Concentration (Rat 2) |
|---|---|---|
| Whole Blood | 15.2 µg/mL | 17.5 µg/mL |
| Liver | 28.9 µg/g | 33.1 µg/g |
This table presents illustrative data based on findings reported in scientific literature, where Sprague-Dawley rats were administered a barbiturate mixture. The specific values are representative examples for demonstrating the type of data generated in such studies. researchgate.net
The following table illustrates the concept of tissue-to-plasma concentration ratios, a key parameter in distribution studies, as observed in mouse models.
| Tissue | Illustrative Tissue:Plasma Ratio |
|---|---|
| Skeletal Muscle | 1.1 |
| Liver | 1.3 |
| Brain | 0.9 |
| Kidney | 1.2 |
This table provides an illustrative representation of tissue-to-plasma concentration ratios for barbital, based on research findings in mice. Such ratios indicate how the drug distributes into various tissues relative to its concentration in the blood. nih.gov
Advanced Analytical Methodologies for Barbital Sodium Research
Chromatographic Techniques for Separation and Quantification
Chromatography stands as the cornerstone for the analytical investigation of barbital (B3395916) sodium. The versatility of chromatographic techniques allows for tailored approaches that address specific analytical challenges, such as the need for high sensitivity, the handling of complex sample matrices, and the differentiation between structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Photodiode Array)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of barbiturates like barbital sodium from pharmaceutical dosage forms and biological fluids. ijsra.netnyc.gov This method separates compounds based on their affinity for a stationary phase (typically a C18 column) and a liquid mobile phase. nyc.govsielc.com The separation of more polar barbiturates, such as phenobarbital (B1680315), occurs relatively faster than less polar ones. nyc.gov
Detection is commonly achieved using Ultraviolet (UV) or Photodiode Array (PDA) detectors. nyc.govnih.gov A UV detector is often set at a specific wavelength, for instance, 214 nm or 240 nm, to measure the absorbance of the analyte as it elutes from the column. nih.govnih.gov The PDA detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in the identification of the drug. nyc.gov To enhance UV detection, online photochemical reactors can be employed to induce a structural change in the barbiturate (B1230296) molecule, resulting in a spectral shift and a stronger absorbance band at a higher wavelength, such as 270 nm, thereby increasing specificity. capes.gov.br
The robustness of HPLC methods is evaluated by intentionally varying parameters like mobile phase composition and pH. nih.gov Method validation typically includes establishing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govnih.gov For instance, a reversed-phase HPLC (RP-HPLC) method for pentobarbital (B6593769) sodium demonstrated linearity over a concentration range of 5 to 250 µg/mL with a high correlation coefficient (r² = 0.999). nih.gov
Table 1: HPLC Method Parameters for Barbiturate Analysis
| Analyte | Column | Mobile Phase | Detector Wavelength | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|
| Pentothis compound | Reversed-phase C18 | 0.01 M potassium buffer (pH 3) and methanol (B129727) (40:60, v/v) | 214 nm | 2.10 µg/mL | 3.97 µg/mL | nih.gov |
| Amobarbital | Not Specified | Methanol/H₂O (4:5 v/v) | UV Detector | Not Specified | Not Specified | nih.gov |
| Multiple Barbiturates | Spherisorb ODS-2 C18 | 0.07 M sodium dodecylsulphate-0.3% propanol (B110389) (pH 7.4) | 240 nm | 0.13-2.7 µg/mL | Not Specified | nih.gov |
| Pentobarbital | Nucleosil C-18 (5 µm) | 0.01 M phosphate (B84403) buffer (pH 3.5):acetonitrile (72:28) | 214 nm | ≥0.01% (impurities) | Not Specified | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of barbiturates. govst.edunih.gov However, due to their low volatility, barbiturates generally require a chemical derivatization step prior to GC analysis. mdpi.comjfda-online.com This process converts the analytes into more volatile and thermally stable forms, improving their chromatographic behavior and producing symmetrical peaks. jfda-online.comnih.gov
Common derivatization methods include alkylation, such as methylation or ethylation. nih.govnih.gov For example, "flash methylation" can be performed in the hot injection port of the gas chromatograph using a reagent like trimethylanilinium hydroxide (B78521) (TMAH). nih.gov Ethylated derivatives of barbiturates have been shown to separate well on non-polar methylsilicone capillary columns. nih.gov
The mass spectrometer acts as a highly specific detector, identifying compounds based on their mass spectra, which serve as a chemical fingerprint. Selective ion monitoring (SIM) is often used for quantitative analysis, where the instrument is set to detect only specific ion fragments characteristic of the target analyte, thereby enhancing sensitivity and reducing interferences. nih.gov GC-MS methods can achieve quantitation in the range of 50 to 10,000 ng/mL for several common barbiturates. nih.gov
Table 2: GC-MS Derivatization and Performance
| Target Analytes | Derivatization Method | Internal Standard | Quantitation Range | Day-to-day CV% | Reference |
|---|---|---|---|---|---|
| Butalbital, Amobarbital, Pentobarbital, Secobarbital, Mephobarbital, Phenobarbital | N-ethyl derivatives | Tolybarb | 50 - 10,000 ng/mL | 4 - 9% | nih.gov |
| Amobarbital, Butalbital, Pentobarbital, Phenobarbital, Secobarbital | Flash Methylation (TMAH) | Barbital | Not Specified | Not Specified | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), have become indispensable tools for this compound research due to their high sensitivity and specificity. mdpi.comnih.gov These methods combine the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry, often eliminating the need for derivatization required in GC-MS. mdpi.comnih.gov
Analytes are separated on an LC column (e.g., a C18 column) and then ionized before entering the mass spectrometer. nih.govresearchgate.net Common ionization sources include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), typically operated in negative ion mode for barbiturates. nih.govresearchgate.net
In LC-MS/MS, a specific precursor ion of the target analyte is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection of very low concentrations of barbiturates in complex matrices like plasma, urine, and milk. nih.govspringernature.com For example, an LC-MS/MS method for four barbiturates in raw milk achieved a limit of detection of 5 ng/mL for all analytes. nih.gov
Table 3: LC-MS and LC-MS/MS Method Details for Barbiturate Analysis
| Analytes | Matrix | Method | Ionization Source | Linear Range | LOD | Reference |
|---|---|---|---|---|---|---|
| Barbital, Amobarbital, Phenobarbital, Secobarbital | Human Plasma | LC-APCI-MS | APCI (negative) | 10–2,000 ng/mL | 10 ng/mL | researchgate.net |
| Phenobarbital, Pentobarbital, Amobarbital, Secobarbital | Raw Milk | LC-MS/MS | ESI (negative) | 10–1,000 ng/mL | 5 ng/mL | nih.gov |
| Barbital, Phenobarbital, Pentobarbital | Whole Blood, Urine, Liver | FM-LPME/LC-MS | Not Specified | 5.0–750 ng/mL | 0.6–10.0 ng/g | mdpi.com |
Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for the qualitative screening of barbiturates. unodc.org It involves spotting the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable mobile phase. nih.gov The separation is based on the differential migration of the compounds up the plate.
After development, the separated spots are visualized. This can be done physically if the compounds are colored or fluoresce under UV light, or chemically by spraying the plate with a visualizing reagent. nih.gov A common chemical spray for barbiturates is a mercuric sulfate (B86663) (HgSO₄) solution, which forms colored spots with the analytes. The position of the spot, represented by its Rƒ value (ratio of the distance traveled by the spot to the distance traveled by the solvent front), is characteristic of the compound under specific conditions and can be used for identification by comparing it to standards run on the same plate.
For quantitative or semi-quantitative analysis, TLC can be combined with densitometry. nih.govresearchgate.net This technique measures the absorbance or fluorescence of the spot, which is proportional to the amount of the substance present. High-performance thin-layer chromatography (HPTLC) offers improved resolution and sensitivity, with one HPTLC-densitometry method for phenobarbital reporting a limit of detection of 0.4 µ g/spot . nih.govresearchgate.net
Micellar Liquid Chromatography
Micellar Liquid Chromatography (MLC) is a variation of reversed-phase HPLC that utilizes a mobile phase containing a surfactant, such as sodium dodecyl sulfate (SDS), at a concentration above its critical micelle concentration. nih.govijbpr.net This creates a microscopically heterogeneous mobile phase consisting of micelles and the surrounding aqueous solution. ijbpr.net
A key advantage of MLC is its ability to directly analyze complex biological samples like serum and urine with minimal or no sample preparation. nih.govnih.gov The micelles can solubilize proteins and other matrix components, which are then typically eluted at or near the solvent front, reducing interference with the analytes of interest. ijbpr.net
The separation mechanism in MLC is complex, involving interactions of the solute with the stationary phase, the aqueous phase, and the micelles. ijbpr.net By adjusting the concentration of the surfactant and adding an organic modifier (e.g., propanol, butanol), the separation can be optimized. nih.gov MLC has been successfully applied to resolve and determine several barbiturates in serum and urine samples, with analysis times often below 20 minutes. nih.govnih.gov
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS/MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS/MS) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. ijsra.net UPLC systems use columns with smaller particle sizes (typically less than 2 µm), which allows for faster separations without sacrificing efficiency. ijsra.net
When coupled with tandem mass spectrometry, UPLC/MS/MS provides a highly powerful tool for the quantitative analysis of barbiturates in biological samples. nih.gov The increased speed of UPLC dramatically improves sample throughput, which is highly beneficial in high-volume laboratory settings. nih.gov For instance, one method for analyzing nine barbiturates in urine achieved a run time of just 2.2 minutes per sample. nih.gov
The methodology often involves a simple "dilute-and-shoot" approach, where the sample (e.g., urine) is diluted with an internal standard solution and injected directly into the system, eliminating time-consuming extraction and derivatization steps. springernature.com This combination of simplified sample preparation, rapid analysis, and high sensitivity and specificity makes UPLC/MS/MS a leading technique in modern analytical toxicology and clinical chemistry for this compound research. ijsra.net
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are fundamental in the analysis of this compound, providing critical information for both identifying the compound and determining its concentration in various samples. These methods rely on the interaction of electromagnetic radiation with the molecule to generate characteristic spectra.
Ultraviolet (UV) Absorption and Derivative Spectrophotometry for Quantification
Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative analysis of substances that absorb UV radiation. For this compound, this method offers a simple and cost-effective approach for its determination. The analysis is based on the principle that the amount of UV light absorbed by a solution is directly proportional to the concentration of the absorbing species.
Derivative spectrophotometry, an enhancement of conventional UV spectrophotometry, involves the mathematical differentiation of the zero-order absorption spectrum. This technique can significantly improve the resolution of overlapping spectral bands, which is particularly useful when analyzing this compound in the presence of other substances that may have interfering absorption spectra. The first-order derivative spectrum, for instance, plots the rate of change of absorbance with respect to wavelength. This can reveal spectral details that are not apparent in the zero-order spectrum, allowing for more accurate quantification.
In a study on the simultaneous determination of barbital, phenytoin, and caffeine, the use of first-order derivative spectra with multivariate calibration methods like partial least squares (PLS-1) and principal component regression (PCR) was shown to have significant advantages over using zero-order spectra. nih.gov This approach was successfully applied to determine barbital in both binary and ternary mixtures. nih.gov The concentration ranges for these determinations are detailed in the table below. nih.gov
| Mixture Type | Compound | Concentration Range (μg/mL) |
| Binary | Barbital | 0.01 - 27.0 |
| Ternary | Barbital | 0.05 - 26.0 |
This table presents the concentration ranges over which barbital was quantified in the presence of other compounds using derivative UV spectrophotometry. nih.gov
The relative standard error in these determinations was reported to be less than 3% in most cases, demonstrating the accuracy and precision of the method. nih.gov The simplicity and low cost of spectrophotometry make it a popular choice for drug analysis. researchgate.net
Infrared Absorption Spectrophotometry for Compound Identification
Infrared (IR) spectroscopy is a powerful analytical technique used for the identification and structural elucidation of chemical compounds. The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint."
For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in its structure, such as the C=O (carbonyl) and N-H (amine) groups of the barbiturate ring. By comparing the obtained IR spectrum of an unknown sample with the reference spectrum of this compound, a definitive identification can be made. Large spectral databases, such as Wiley's KnowItAll IR Spectral Library, which contains over 339,000 infrared spectral records, are invaluable resources for this purpose. wiley.com
FT-IR (Fourier Transform Infrared) spectroscopy, a modern and more efficient version of the technique, is particularly effective for identifying compounds within mixtures. researchgate.net The specificity of the IR spectrum allows for the discrimination of this compound from other related barbiturates or components within a complex sample matrix. This makes IR spectroscopy an essential tool in pharmaceutical quality control and forensic analysis for confirming the identity of the compound. wiley.comnih.gov
Electrophoretic and Electrochemical Approaches
Electrophoretic and electrochemical methods offer high-resolution separation and sensitive detection for the analysis of this compound. These techniques are particularly valuable for analyzing complex mixtures and for achieving low detection limits.
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary electrophoresis (CE) is a highly efficient separation technique that utilizes an electric field to separate ions based on their size and charge. nih.gov The separation occurs within a narrow fused-silica capillary filled with an electrolyte solution. nih.gov CE offers several advantages over other analytical methods, including high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov
Several modes of CE can be employed for the analysis of barbital and other barbiturates. Capillary Zone Electrophoresis (CZE) is the most common form, where ions are separated in a free solution. analyticaltoxicology.com Micellar Electrokinetic Chromatography (MEKC), another CE technique, uses surfactants to form micelles, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules. ijsra.net The separation of barbiturates can be influenced by various parameters such as the pH of the background electrolyte, with different pH values affecting the retention time of the analytes. ijsra.net For instance, at a pH below 7, the peak areas for some barbiturates are larger, while the retention times for barbital and secobarbital are not significantly influenced. ijsra.net
The versatility of CE allows for its application in various fields, including the analysis of pharmaceuticals and biological fluids. ijsra.netovid.com
Electrokinetic Supercharging Techniques
Electrokinetic supercharging is an online sample preconcentration technique used in conjunction with capillary electrophoresis to significantly enhance detection sensitivity. This method combines field-amplified sample injection and transient isotachophoresis to concentrate the analyte into a very narrow band at the beginning of the capillary.
A study on the separation and preconcentration of barbiturate drugs, including barbital, from urine samples demonstrated the power of this technique. nih.gov By optimizing parameters such as sample pH, electrolyte concentrations, and injection parameters, a detection sensitivity enhancement of approximately 1050-fold was achieved compared to normal hydrodynamic injection. nih.gov This resulted in very low detection limits for standard samples. nih.gov
The table below summarizes the key parameters and results from the electrokinetic supercharging study for barbiturates. nih.gov
| Parameter | Condition |
| Leading Electrolyte | 50 mM NaCl |
| Terminating Electrolyte | 100 mM 2-(cyclohexylamino) ethanesulphonic acid |
| Sample pH | 9.6 |
| Sample Injection | -8.5 kV for 300 s |
| Detection Limit (Standard Samples) | 1.5 - 2.1 ng/mL |
| Detection Limit (Urine Samples) | 8 - 15 ng/mL |
This table details the optimized conditions and resulting detection limits for the analysis of barbiturates using electrokinetic supercharging with capillary electrophoresis. nih.gov
The successful application of this method to spiked human urine samples, following a liquid-liquid extraction step, underscores its utility for analyzing trace levels of barbital in complex biological matrices. nih.gov
Sample Preparation Strategies for Complex Biological Matrices
The analysis of this compound in complex biological matrices, such as blood, urine, and tissues, presents a significant challenge due to the presence of numerous interfering substances like proteins, salts, and lipids. mdpi.comnih.gov Therefore, effective sample preparation is a critical and often indispensable step to isolate the target analyte and remove matrix components that could compromise the accuracy and sensitivity of the analysis. nih.govchromatographyonline.com The goal of sample preparation is to provide the analyte in a solution that is compatible with the analytical instrument and at a concentration suitable for detection. researchgate.net
Several techniques are employed for the extraction and clean-up of barbital from biological samples. Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. In LLE, the analyte is partitioned between the aqueous biological sample and an immiscible organic solvent. ijsra.net SPE involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. researchgate.net
More advanced and miniaturized techniques have been developed to improve efficiency and reduce solvent consumption. One such method is flat membrane-based liquid-phase microextraction (FM-LPME). In this technique, a small volume of an organic extraction solvent is held within the pores of a flat hydrophobic membrane, which separates the aqueous sample (donor phase) from an aqueous acceptor phase. mdpi.com The analyte is extracted from the sample into the organic solvent and then back-extracted into the acceptor phase, which can then be directly analyzed. mdpi.com
A study utilizing FM-LPME followed by liquid chromatography-mass spectrometry (LC-MS) for the determination of barbiturates in biological specimens demonstrated the effectiveness of this approach. mdpi.com The efficiency of the extraction was optimized by adjusting various parameters, as shown in the table below. mdpi.com
| Parameter | Optimized Condition |
| Organic Extraction Solvent | Optimized choice for barbiturates |
| Donor Phase pH | Adjusted for optimal extraction |
| Acceptor Phase Composition | Formulated for efficient back-extraction |
| Extraction Time | Optimized for maximum recovery |
| Salt Addition | Investigated to enhance extraction (salting-out effect) |
This table outlines the key parameters optimized for the flat membrane-based liquid-phase microextraction of barbiturates from biological samples. mdpi.com
The development of such sample preparation strategies is crucial for achieving the low detection limits required in forensic science and therapeutic drug monitoring. mdpi.comresearchgate.net
Extraction and Purification Methods from Animal Tissues and Biofluids
The isolation of this compound from biological samples is a crucial first step before any analytical determination can be made. The methods employed are designed to be efficient and to minimize the loss of the analyte while removing interfering substances.
Liquid-liquid extraction (LLE) is a conventional and widely used technique for the extraction of barbiturates from biological materials. nih.gov This method relies on the differential solubility of barbital in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For acidic drugs like barbital, the sample is first acidified to a pH of around 3 using an acid such as 1N HCl. ankara.edu.tr This protonates the barbital, making it less water-soluble and more amenable to partitioning into an organic solvent like ether or a mixture of n-hexane and ethyl acetate. ankara.edu.trvirginia.gov The organic phase, now containing the barbital, is then separated, and the solvent is evaporated to concentrate the analyte. ankara.edu.tr For instance, in one method, urine samples are adjusted to pH 3 and extracted multiple times with ether. The combined ether extracts are then filtered and evaporated, with the residue being redissolved in a solvent like chloroform (B151607) for further analysis. ankara.edu.tr
Solid-phase extraction (SPE) offers an alternative to LLE, often providing cleaner extracts and higher recovery rates. rsc.org In SPE, the sample is passed through a solid sorbent material packed in a cartridge. The sorbent is chosen to selectively retain the analyte of interest. For barbiturates, a molecularly imprinted polymer designed to selectively bind to the barbiturate structure can be used. rsc.org After the sample is loaded, the cartridge is washed to remove impurities, and then the retained barbital is eluted with a small volume of an appropriate solvent. rsc.org This technique can be highly specific and reduce the amount of organic solvent required compared to LLE. nih.gov
More recent advancements have led to the development of microextraction techniques, which are miniaturized versions of LLE and are characterized by very low solvent consumption and high enrichment factors. Dispersive liquid-liquid microextraction (DLLME) and flat membrane-based liquid-phase microextraction (FM-LPME) are two such methods. nih.govnih.gov In FM-LPME, a thin, porous membrane impregnated with an organic solvent separates the aqueous sample (donor phase) from an acceptor phase. nih.gov For barbital extraction, the donor phase is acidified, and the acceptor phase is made basic (e.g., pH 12-13). nih.govscielo.br This pH gradient drives the transfer of the acidic barbital from the sample, through the organic solvent in the membrane, and into the basic acceptor phase, where it is trapped in its ionized form. nih.gov
For solid tissues, the extraction process begins with homogenization of the tissue in a suitable buffer to release the compound. researchgate.net This is often followed by one of the extraction techniques mentioned above, such as LLE or SPE, to separate the barbital from the complex tissue matrix. nih.gov
Interactive Data Table: Comparison of Extraction Methods for Barbital
| Method | Principle | Typical Solvents/Reagents | Key Advantages | Common Biological Samples | Reference |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible aqueous and organic phases. | Ether, Chloroform, n-Hexane:Ethyl Acetate (1:9), 1N HCl | Well-established, versatile. | Urine, Blood, Tissue Homogenates | nih.govankara.edu.trvirginia.gov |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. | Molecularly imprinted polymers, Elution solvents | High selectivity, cleaner extracts, reduced solvent use. | Urine, Medicines | rsc.orgrsc.org |
| Flat Membrane-Based Liquid-Phase Microextraction (FM-LPME) | Transfer across a solvent-impregnated membrane driven by a pH gradient. | 2-nonanone (organic solvent), HCl (donor phase), Trisodium phosphate (acceptor phase) | Minimal solvent consumption, high enrichment factor. | Urine, Blood, Liver Tissue | nih.gov |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Formation of a cloudy solution of fine droplets of an extraction solvent in the aqueous sample. | Dispersive and extraction solvents (e.g., based on p-dimethylaminobenzaldehyde reaction) | Rapid, simple, low cost. | Water, Biological Samples | nih.gov |
Considerations for pH and Ionic Strength in Sample Processing
The pH of the sample and the ionic strength of the solutions used during extraction are critical parameters that must be carefully controlled to ensure efficient and reproducible recovery of barbital.
pH: As an acidic compound, the ionization state of barbital is highly dependent on the pH of the surrounding medium. In its ionized (deprotonated) form, barbital is more water-soluble, while in its neutral (protonated) form, it is more soluble in organic solvents. This principle is fundamental to its extraction. To extract barbital from an aqueous biological fluid into an organic solvent, the pH of the sample must be adjusted to be acidic, typically around pH 3. ankara.edu.tr At this pH, the equilibrium shifts towards the neutral form of barbital, facilitating its transfer into the organic phase. Conversely, in techniques like FM-LPME, a pH gradient is established. The sample (donor phase) is acidified to promote the neutral form, which can pass through the organic liquid membrane. The acceptor phase is made alkaline (pH 12-13), which converts the barbital back to its ionized form, effectively trapping it in the acceptor solution and preventing it from moving back into the membrane. nih.govscielo.br
Ionic Strength: The ionic strength of a solution, which is a measure of the concentration of ions, can also influence the extraction process. The addition of a salt, such as sodium chloride, to the aqueous sample can increase the ionic strength. mdpi.com This can lead to a "salting-out" effect, which reduces the solubility of nonpolar molecules like neutral barbital in the aqueous phase, thereby promoting its partitioning into the organic solvent and increasing extraction efficiency. researchgate.net However, the effect of ionic strength can be complex. In some membrane-based extraction techniques, increasing ionic strength can also affect the diffusion of the analyte and the properties of the membrane itself. mdpi.com For instance, in the microextraction of barbiturates from blood, the addition of salt to the sample can improve recovery, particularly for more polar analytes. mdpi.com The optimal ionic strength often needs to be determined empirically for a specific sample type and extraction method. nih.gov
Applications of this compound as a Biochemical and Biological Buffer
Beyond its other applications, this compound serves a crucial role in the laboratory as a buffering agent. Its ability to maintain a stable pH is essential for a wide range of biochemical and biological experiments where pH fluctuations could compromise the results.
Principles of its Buffering Capacity in Research Experiments
The buffering capacity of this compound is derived from the fact that it is the sodium salt of a weak acid, barbital (5,5-diethylbarbituric acid). In solution, it establishes an equilibrium between the barbital acid and its conjugate base, the barbital anion. This equilibrium allows the solution to resist significant changes in pH upon the addition of small amounts of an acid or a base.
This buffering action is most effective within a specific pH range, which is centered around the pKa of barbital. A common formulation is the barbital-sodium buffer, which typically has a pH of around 8.6. ankara.edu.tr This buffer system is prepared by combining barbital and its sodium salt, sodium 5,5-diethylbarbiturate. ankara.edu.tr The equilibrium between the acidic barbital and the basic sodium barbital provides a stable pH environment. ankara.edu.tr This stability is crucial for experiments involving enzymes, proteins, and other biological molecules whose structure and function are highly pH-dependent.
Optimization of Buffer Conditions for Specific Biological Assays
The specific conditions of a this compound buffer, such as its concentration and pH, are optimized depending on the requirements of the biological assay being performed.
In electrophoresis , barbital buffers are used to separate serum proteins, lipoproteins, and isoenzymes. nih.gov A typical barbital buffer for this application contains both sodium barbital and barbital to achieve a stable pH of approximately 8.6. nih.gov This pH is important for imparting a net negative charge to most proteins, causing them to migrate towards the anode in an electric field. The buffer's ionic strength is also a key parameter in electrophoresis, as it affects the electrical conductivity of the medium and the resolution of the separation.
For histological and histopathological analyses , this compound is a component of Michaeli's buffer. researchgate.net This buffer helps to maintain the structural integrity of tissues during staining procedures, ensuring that the microscopic examination reflects the true morphology of the cells and tissues. virginia.gov
In immunoelectrophoresis and hemolytic assays , barbital buffers provide the stable pH environment necessary for the specific interactions between antibodies and antigens or between antibodies and red blood cells. virginia.govresearchgate.net
The optimization of buffer conditions can also involve the use of "buffer cocktails," where various buffering agents are screened to find the one that provides the best stability for a particular protein. rsc.org In such screens, the performance of a barbital buffer at a specific pH and ionic strength can be compared to other buffers to identify the optimal conditions for a given experiment. rsc.org
Interactive Data Table: Applications of this compound as a Buffer
| Application Area | Specific Assay/Technique | Typical pH | Key Function of Buffer | Reference |
| Biochemistry | Protein Electrophoresis | ~8.6 | Maintains protein charge for separation. | nih.gov |
| Enzyme Assays | Varies (often near physiological pH) | Ensures optimal enzyme activity and stability. | virginia.gov | |
| Histology | Tissue Staining (Michaeli's Buffer) | Varies | Preserves tissue and cell structure. | virginia.govresearchgate.net |
| Immunology | Immunoelectrophoresis | ~8.6 | Facilitates antigen-antibody separation and interaction. | virginia.govresearchgate.net |
| Hemolytic Assays | Varies | Provides a stable environment for antibody-red blood cell interactions. | virginia.gov |
Comparative and Translational Research Aspects of Barbital Sodium
Comparative Neuropharmacology with Other Barbiturates
The neuropharmacological effects of barbiturates, including barbital (B3395916) sodium, are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the central nervous system (CNS). However, significant differences exist among various barbiturates in their receptor interactions, effects on neuronal activity, and engagement of other non-GABAergic mechanisms.
Differences in GABA-A Receptor Subunit Selectivity and Functional Outcomes
Barbiturates enhance the effect of GABA at the GABA-A receptor, but their sensitivity does not depend on a specific subunit composition, unlike benzodiazepines. They bind to the GABA-A receptor at sites distinct from both GABA and benzodiazepines, located at the interface of the α and β subunits. This interaction increases the duration of the chloride ion channel opening, leading to hyperpolarization of the neuron and reduced excitability.
While the γ subunit is crucial for benzodiazepine (B76468) sensitivity, it is not required for modulation by barbiturates. The α subunit isoform, however, can influence the efficacy of barbiturate (B1230296) modulators. Studies on recombinant GABA-A receptors have shown that while the α subunit isoform can alter the efficacy of barbiturates, it does not affect their potency, suggesting the primary binding site is not on the variable regions of the α subunit. In contrast, variations in the β subunit isoform have minimal impact on barbiturate pharmacology.
Interestingly, some research indicates that barbiturates may be particularly effective at enhancing tonic GABA-A receptor currents at extrasynaptic sites, which often contain δ subunits. For instance, pentobarbital (B6593769) has been shown to significantly potentiate currents in α1-β3-δ receptors.
Contrasting Effects on Neuronal Excitability with Other Barbiturate Classes
Barbiturates are classified based on their duration of action: ultra-short, short, intermediate, and long-acting. This classification is largely determined by the lipid solubility of the specific barbiturate.
Long-acting barbiturates , such as phenobarbital (B1680315), exhibit anticonvulsant properties with less sedation compared to other classes. They are effective in limiting high-frequency neuronal firing. While they enhance GABA-mediated responses, their direct GABA-mimetic inhibitory action is minimal, even at high doses.
Short-acting and ultra-short-acting barbiturates , like pentobarbital and thiopental (B1682321), are more lipid-soluble, have a more rapid onset, and a shorter duration of action. They are potent inducers of anesthesia and directly increase membrane conductance, an effect that is reversible by GABA antagonists. At higher concentrations, these barbiturates can directly activate GABA-A receptors even in the absence of GABA, a property not shared by long-acting anticonvulsant barbiturates to the same extent.
The differing effects on neuronal excitability are highlighted by studies comparing anesthetic barbiturates (e.g., pentobarbital, secobarbital) with anticonvulsant barbiturates (e.g., phenobarbital). While all augment GABA responses and diminish glutamate (B1630785) responses, the anesthetic barbiturates are more potent in these actions and in directly depressing excitability by increasing membrane conductance.
Comparative Analysis of Non-GABAergic Mechanisms Across Barbiturates
Beyond their primary action on GABA-A receptors, barbiturates influence other neurotransmitter systems and ion channels, contributing to their diverse pharmacological profiles.
Glutamate Receptors: Barbiturates, including phenobarbital, can block AMPA/kainate receptors, which are subtypes of the principal excitatory neurotransmitter glutamate. This action contributes to the reduction of excitatory synaptic transmission. Studies have shown that pentobarbital depresses responses to quisqualate and kainate but not NMDA, indicating a degree of receptor subtype selectivity.
Voltage-Gated Ion Channels: Some barbiturates, particularly at higher concentrations, can affect voltage-gated channels. Phenobarbital has been shown to limit high-frequency neuronal firing, an effect likely involving voltage-gated sodium channels. Additionally, barbiturates can inhibit various voltage-gated calcium channels, which may contribute to their effects on neurotransmitter release. They also inhibit some voltage-gated potassium channels, although this action generally occurs at high concentrations and would theoretically lead to increased neuronal excitability.
Neuronal nAChR Channels: Clinically relevant concentrations of both thiopental and pentobarbital can block neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) channels, suggesting that non-GABAergic ligand-gated ion channels may mediate some of their effects.
The balance of these GABAergic and non-GABAergic actions likely accounts for the distinct clinical profiles of different barbiturates, such as the separation between anticonvulsant and sedative effects seen with phenobarbital compared to the more pronounced sedative-hypnotic and anesthetic properties of drugs like pentobarbital.
Comparative Pharmacokinetic Studies with Other Barbiturate Analogs in Animal Models
The pharmacokinetic properties of barbiturates, including their distribution, metabolism, and elimination, vary significantly among different analogs and across animal species. These differences are crucial for understanding their duration of action and potential for drug interactions.
Analysis of Differential Distribution and Elimination Profiles
The distribution and elimination of barbiturates are heavily influenced by their physicochemical properties, particularly lipid solubility.
Distribution: Highly lipid-soluble barbiturates, like thiopental and pentobarbital, rapidly distribute to the brain and other highly perfused organs, leading to a quick onset of action. This is followed by redistribution to less perfused tissues, such as muscle and fat, which contributes to the termination of their anesthetic effect. In contrast, less lipid-soluble barbiturates like barbital and phenobarbital distribute more slowly and less extensively into tissues. Studies in rats with phenobarbital have shown rapid distribution to the liver and kidneys, followed by muscle and gut, and much slower distribution to the brain.
Elimination: The elimination half-life of barbiturates varies widely. Long-acting agents like phenobarbital have a longer half-life and a significant portion is excreted unchanged in the urine (20-30% in humans). For example, in immature CD1 mice, the half-life of phenobarbital was found to be 15.8 hours. In contrast, short-acting agents are almost entirely metabolized in the liver to inactive metabolites before excretion. The rate of elimination can also differ between species; for instance, the half-life of phenobarbital is shorter in horses compared to other species.
Investigation of Differential Enzyme Induction Potencies
Many barbiturates are potent inducers of hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) system. This induction can accelerate their own metabolism as well as that of other co-administered drugs.
However, the degree of enzyme induction varies significantly among different barbiturates. Phenobarbital is a well-known and potent inducer of several CYP isozymes, including CYP2B, CYP2C, and CYP3A families in various species. Studies in Bacillus megaterium have provided a model system for examining the induction of a cytochrome P-450-dependent monooxygenase by barbiturates. In this system, a clear correlation was observed between increasing lipophilicity and increasing potency as inducers for dialkyl barbiturates. Secobarbital, thiamylal, and methohexital (B102721) were found to be significantly more potent inducers than phenobarbital on a molar basis.
Conversely, some barbiturates are weaker enzyme inducers. For example, butalbital and talbutal (B1682925) are considered among the weaker inducers in this class. The differential induction potential has significant clinical implications, affecting the therapeutic window and risk of drug-drug interactions.
Research on Central Nervous System Adaptation and Plasticity Following Barbiturate Exposure
Chronic exposure to barbiturates, including barbital sodium, elicits significant adaptive changes within the central nervous system (CNS). These alterations reflect the brain's attempt to maintain homeostasis in the face of persistent pharmacological depression and are fundamental to the phenomena of tolerance and dependence.
Mechanistic Studies of Receptor Changes and Neurotransmitter System Alterations Induced by Chronic Administration in Animal Models
Prolonged administration of barbiturates in animal models leads to complex and enduring neuroadaptations at the molecular and cellular levels. Research has primarily focused on the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the CNS, which is a primary target of barbiturates. annualreviews.orgnews-medical.net
Chronic exposure is thought to trigger homeostatic adaptations in neuronal function. annualreviews.org Studies suggest that long-term barbiturate administration can lead to alterations in the function and expression of GABA-A receptors. The primary mechanism of barbiturates involves stimulating the GABAergic inhibitory system by binding to the GABA-A receptor, which leads to a prolonged opening of the associated chloride ion channel. news-medical.net This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus depressing CNS activity. news-medical.net
Animal models have been crucial in dissecting these changes. For instance, chronic exposure to drugs of abuse, including barbiturates, has been shown to alter the levels of heterotrimeric GTP binding proteins (G proteins), which are critical components of receptor signaling pathways. nih.gov These changes in G protein-coupled receptor (GPCR)-G protein interactions are thought to be a pivotal part of the neuronal adaptations underlying dependence and tolerance. nih.gov The GABA receptor-G protein-effector system, in particular, may play a significant role in the consequences of barbiturate withdrawal. nih.gov
Evidence points to the involvement of both GABAergic and noradrenergic systems in the development of tolerance. annualreviews.org While barbiturates acutely enhance GABAergic transmission, chronic exposure may lead to a compensatory downregulation or desensitization of this system, contributing to tolerance.
Table 1: Summary of Neurotransmitter System Alterations with Chronic Barbiturate Exposure in Animal Models
| Neurotransmitter System | Observed Alteration | Implicated Consequence | Reference |
|---|---|---|---|
| GABAergic System | Changes in GABA-A receptor function and sensitivity. | Tolerance, Dependence, Withdrawal Hyperexcitability | annualreviews.orgnih.govnih.gov |
| Noradrenergic System | Changes in receptor sensitivity. | Tolerance | annualreviews.orgnih.gov |
| G Protein Signaling | Altered levels and interactions of G protein subunits. | Neuronal adaptation, Dependence, Tolerance | nih.gov |
Neurobiological Basis of Central Nervous System Supersensitivity
A key consequence of withdrawal from long-term barbital treatment is the development of CNS supersensitivity, a state of hyperexcitability. This phenomenon is the neurobiological underpinning of the withdrawal syndrome.
In a pivotal study, rats withdrawn from long-term treatment with sodium barbital in their drinking water were tested 72 hours after cessation of the drug. nih.gov The results demonstrated a state of CNS supersensitivity, characterized by increased sensitivity to chemically and acoustically induced convulsions. nih.gov
Specifically, the withdrawal from barbital induced a significant leftward shift in the dose-response curves for the convulsive effects of strychnine, picrotoxin, and 3-mercaptopropionic acid. nih.gov This indicates that a lower dose of these convulsant agents was required to produce seizures in the barbital-withdrawn animals compared to controls. Furthermore, the rats became more sensitive to convulsions triggered by sound (audiogenic seizures). nih.gov
These effects were interpreted as a direct consequence of adaptive changes in the sensitivity of central GABAA and/or noradrenergic receptors following the prolonged depression induced by chronic barbital administration. nih.gov The CNS, having adapted to the continuous presence of an inhibitory agent, overshoots its homeostatic set-point upon the drug's removal, leading to a state of hyperexcitability. The ability of the GABAB agonists baclofen (B1667701) and THIP to decrease the audiogenic seizure response in these animals further supports the involvement of altered GABAergic neurotransmission in the withdrawal state. nih.gov
Methodological Applications in Neuroscience Research Beyond Direct Pharmacological Action
Beyond its direct effects, this compound and other barbiturates serve as valuable tools in neuroscience research, enabling the investigation of various brain states and functions.
Use in Inducing Specific States in Animal Models (e.g., Isoelectric Brain State, Conditioned Place Preference)
Isoelectric Brain State: High doses of barbiturates, such as pentobarbital, are used in animal models to induce a state of profound CNS depression known as the isoelectric brain state. oup.comoup.comresearchgate.net This state, characterized by a "flatline" electroencephalogram (EEG), reflects a near-complete cessation of spontaneous electrical activity in the brain and is used to model conditions like deep coma. oup.comcolab.ws
Research in rats has shown that during a barbiturate-induced isoelectric state, while spontaneous neuronal firing is absent, individual neurons and neural networks can remain dormant but fully responsive to external stimuli. oup.comoup.com Intracellular recordings reveal that neurons are hyperpolarized but can still fire action potentials in response to direct current injection or sensory inputs. oup.com This model is invaluable for studying the fundamental properties of neuronal excitability and synaptic transmission in a brain devoid of ongoing, endogenously generated activity. oup.comoup.comcolab.ws
Conditioned Place Preference (CPP): this compound has been used to study the neurobiology of reward and reinforcement through the conditioned place preference (CPP) paradigm. nih.govresearchgate.net CPP is a behavioral model where an animal learns to associate a specific environment with the effects of a drug. nih.gov
Studies in rats have demonstrated that systemic administration of this compound can induce a significant CPP, indicating that the drug has reinforcing properties. nih.govresearchgate.net This effect was also observed with direct intracerebroventricular (ICV) administration, suggesting that the reinforcing effects of barbiturates are centrally mediated. nih.govresearchgate.net Interestingly, the duration of the conditioning trials was found to be a critical factor; a 30-minute conditioning trial produced a significant CPP, whereas longer trials impaired, rather than enhanced, the preference. nih.govresearchgate.net This application allows researchers to investigate the neural circuits and molecular mechanisms underlying barbiturate reward.
Table 2: this compound in Conditioned Place Preference (CPP) Studies in Rats
| Administration Route | Effective Doses for CPP | Ineffective Doses for CPP | Key Finding | Reference |
|---|---|---|---|---|
| Systemic (i.p.) | 8 and 24 mg/kg | 2.7 and 72 mg/kg | Demonstrates systemic reinforcing properties. | nih.govresearchgate.net |
| Intracerebroventricular (ICV) | 240 and 480 µg | 60 and 120 µg | Confirms central mediation of reinforcing effects. | nih.govresearchgate.net |
Application of Barbiturate-Based Research Techniques (e.g., Sodium Amobarbital Interview in animal or ex vivo studies)
While the "Sodium Amytal interview" is known historically in clinical psychiatry for circumventing inhibitions, wikipedia.orgneupsykey.com its direct application as a research technique in animal models is less common. However, the underlying pharmacology of barbiturates is leveraged in ex vivo and animal research. For instance, amobarbital's mechanism of action has been studied in detail in in vitro preparations of rat thalamic slices. wikipedia.org In these studies, amobarbital was shown to activate GABA-A receptors, decreasing input resistance and depressing neuronal firing, which helps to elucidate the fundamental synaptic actions of barbiturates. wikipedia.org
More recently, amobarbital has been investigated in ex vivo studies for non-neural applications, such as its ability to block mitochondrial electron transport chain member complex I. researchgate.net This property is being explored in research on osteoarthritis, demonstrating the utility of barbiturate compounds in investigating cellular processes outside the nervous system. researchgate.net
Research on Biological Activity in Non-Neural Systems (e.g., Thyroid Tumor Promotion in Rodents)
Barbiturates, including barbital and more extensively phenobarbital, have been studied for their effects on non-neural systems, particularly as tumor promoters in rodents. inchem.orgnih.gov
Multiple studies in rats have shown that phenobarbital promotes the development of thyroid follicular cell tumors, especially after initiation with a known carcinogen. inchem.orgnih.govnih.gov The proposed mechanism is indirect: phenobarbital induces hepatic enzymes that increase the metabolism and biliary excretion of thyroid hormones. inchem.org This leads to a compensatory increase in the secretion of pituitary thyroid-stimulating hormone (TSH), which acts as a growth promoter for thyroid follicular cells, thereby promoting tumor development. inchem.org
A study comparing the effects of four different barbiturates found that sodium barbital, like phenobarbital, could promote carcinogenesis, although it targeted different organs. nih.gov While phenobarbital promoted hepatocellular and thyroid tumors, sodium barbital promoted renal cortical and pelvic transitional cell tumors in rats initiated with a carcinogen. nih.gov Another study also implicated barbital in the promotion of thyroid tumors in rats. jst.go.jp This research highlights the organ-specific promoting effects of different barbiturates and their utility in cancer research as non-genotoxic tumor promoters.
Q & A
Q. What are the key biochemical properties of barbital sodium relevant to its use in experimental buffers?
this compound (C₈H₁₁N₂NaO₃) is a sodium salt of barbital, characterized by its solubility in water and role in maintaining ionic strength and pH in physiological buffers. It is commonly used in barbital buffer systems (e.g., pH 8.6, ionic strength 0.06–0.075) for immunoassays and protein studies due to its stability and compatibility with enzymatic reactions . For example, a buffer prepared with 2.76 g barbital and 15.46 g this compound in 1 L water achieves pH 8.6, critical for maintaining CK (creatine kinase) activity in kinetic assays .
Q. How is this compound buffer solution prepared for physiological experiments?
Two standard formulations are:
- Ionic strength 0.06 : Dissolve 1.62 g barbital and 12.38 g this compound in 900 mL water, adjust pH to 8.6 with HCl, and dilute to 1 L.
- Ionic strength 0.075 : Dissolve 2.76 g barbital and 15.46 g this compound using the same method. These buffers are validated for sterility and endotoxin levels when used in injectable formulations .
Q. What experimental models demonstrate this compound’s sedative-hypnotic effects?
this compound’s CNS-depressant effects are studied using rodent models, such as the moving belt test for motor impairment. Doses of 24 mg/kg (intraperitoneal) in rats induce conditioned place preference (CPP), a behavioral assay for drug reinforcement, with central administration (240–480 µg ICV) confirming its direct CNS action .
Advanced Research Questions
Q. How does this compound act as a tumor promoter in renal carcinogenesis models?
In Tsc2 mutant (Eker) rats, this compound (500 ppm in feed) accelerates the progression of preneoplastic renal lesions but does not increase total tumor multiplicity. This promotional effect is linked to enhanced renal tubular cell proliferation without severe nephrotoxicity. Experimental designs typically involve 6–12 months of dietary exposure, with histopathological analysis of renal lesions at defined intervals .
Q. What methodologies resolve contradictions in this compound’s dual role as a sedative and enzyme inhibitor?
Kinetic studies using rabbit-muscle creatine kinase (CK) reveal that this compound acts as a slow, reversible inhibitor, competing primarily with creatine (not ATP). Researchers employ substrate reaction kinetics and dilution assays to distinguish between sedative (CNS) and enzymatic effects. For example, CK activity recovery after barbital removal confirms non-complexing inhibition, independent of its hypnotic properties .
Q. How is this compound used to study neurotransmitter interactions in tolerance development?
Co-administration with p-chlorophenylalanine (p-CPA), a serotonin (5-HT) depletor, in rats (125 mg/kg p-CPA + 300 mg/kg this compound for 28 days) demonstrates slowed tolerance development. This model uses motor impairment tests and brain serotonin level measurements to link 5-HT depletion to altered barbiturate tolerance kinetics .
Q. What experimental protocols assess this compound’s role in hyaline droplet nephropathy?
Male F344/NCr rats are fed 500–4000 ppm this compound for 2–10 weeks. Nephropathy is quantified via renal α2u-globulin accumulation, histopathology, and comparative analysis with its metabolite diethylacetylurea. This model differentiates barbital-specific toxicity from metabolite-driven effects .
Methodological Challenges & Data Analysis
Q. How do researchers address variability in this compound’s pharmacokinetic profiles across temperature conditions?
Studies in guinea pigs expose subjects to controlled environmental temperatures (e.g., 20°C vs. 30°C) post-barbital administration. Liver and brain concentrations are measured via HPLC, revealing temperature-dependent differences in drug distribution and clearance rates .
Q. What statistical approaches reconcile this compound’s tumor-promoting effects with null results in long-term studies?
In Eker rat models, longitudinal data analysis (e.g., Kaplan-Meier survival curves) shows that this compound accelerates lesion onset but does not alter terminal tumor burden. Researchers use time-stratified subgroup analysis (6 vs. 12 months) to distinguish early promotion from long-term outcomes .
Q. How is this compound’s febrile response in overdose cases incorporated into toxicity models?
Case studies (e.g., 18 g overdose in humans) document paradoxical hyperthermia instead of hypothermia. Experimental protocols now include core temperature monitoring in acute toxicity assays, complementing traditional markers like coma depth and renal function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
